molecular formula C21H24N2O4S2 B2424277 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide CAS No. 683247-53-2

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide

Cat. No.: B2424277
CAS No.: 683247-53-2
M. Wt: 432.55
InChI Key: XOCKZJFNNHHFQJ-DQRAZIAOSA-N
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Description

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a synthetic small molecule belonging to the benzothiazole class, a scaffold recognized for its diverse biological activities. This compound is structurally characterized by a benzothiazole core featuring a methylsulfonyl group at the 6-position, which is a key pharmacophore often associated with targeting kinase enzymes and modulating protein-protein interactions. The (Z)-configured imine (ylidene) linkage and the pentyloxy-substituted benzamide side chain are critical for its three-dimensional structure and biological function, likely conferring specificity for its intended molecular target. Compounds within this structural family have been investigated in various therapeutic areas, including oncology and inflammatory diseases, due to their potential to inhibit key signaling pathways. Researchers can utilize this chemical as a valuable pharmacological probe to study cellular processes and validate novel therapeutic targets. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-4-5-6-12-27-16-9-7-8-15(13-16)20(24)22-21-23(2)18-11-10-17(29(3,25)26)14-19(18)28-21/h7-11,13-14H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCKZJFNNHHFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of a benzothiazole core and various functional groups, suggest diverse mechanisms of action and therapeutic applications.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole class often exhibit significant antimicrobial properties. Preliminary studies on this compound have shown promising results against various bacterial strains, suggesting potential use as an antibacterial agent. The presence of the methylsulfonyl group may enhance its solubility and bioavailability, thereby increasing its efficacy.

Anticancer Properties

Benzothiazole derivatives are also known for their anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The compound's ability to interact with specific enzymes or receptors may lead to the inhibition of tumor growth.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preliminary assays. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The mechanism may involve the suppression of NF-kB signaling pathways, a common target for anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, providing insights into their mechanisms:

  • Antimicrobial Efficacy : A study demonstrated that similar benzothiazole compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Activity : Research involving derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating a strong potential for further development as anticancer agents.
  • Inflammation Models : In vivo models have suggested that these compounds can reduce inflammation markers significantly when administered in appropriate dosages.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
AnticancerInduction of apoptosis in cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines

Scientific Research Applications

Preliminary studies indicate that (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide exhibits significant biological activity. Its structure suggests potential interactions with various biological targets, including enzymes and receptors. The sulfonyl group may enhance binding affinity and selectivity, which is crucial for therapeutic efficacy.

Potential Therapeutic Applications

  • Cardiac Research :
    • Related compounds have shown promising results in cardiac electrophysiology. Specifically, N-substituted benzamide derivatives have been compared to sematilide, a class III antiarrhythmic agent, demonstrating comparable potency in in vitro assays involving Purkinje fibers. These findings suggest potential applications in managing cardiac rhythm disorders (Morgan et al., 1990) .
  • Anticancer Activity :
    • Benzothiazole derivatives, including this compound, have been reported to possess anticancer properties. Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may also possess such activity (Lihumis et al., 2020) .
  • Antimicrobial Properties :
    • The structural characteristics of this compound hint at potential antimicrobial activity. It may interact with bacterial enzymes or cell membranes, although specific studies are needed to quantify its effects against pathogens like Escherichia coli and Pseudomonas aeruginosa.

Research Findings and Case Studies

Study Focus Findings
Cardiac ElectrophysiologyComparable potency to sematilide in Purkinje fiber assays; potential for arrhythmia treatment .
Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines; further investigation warranted .
Antimicrobial ActivityPotential interactions with bacterial enzymes; specific assays required for confirmation .

Preparation Methods

Preparation of 6-Methoxybenzo[d]thiazol-2-Amine

A modified Sandmeyer reaction converts 4-methoxyaniline (1 ) into 6-methoxybenzo[d]thiazol-2-amine (2 ) (69% yield):

  • Thiocyanation : 4-Methoxyaniline reacts with ammonium thiocyanate in acetic acid.
  • Cyclization : Bromine addition induces intramolecular cyclization.
    Reaction Conditions :
  • Solvent: Acetic acid
  • Temperature: 0–25°C
  • Time: 5 hours

Introduction of the Methylsulfonyl Group

The methoxy group at C6 is converted to methylsulfonyl via a three-step sequence:

  • Diazotization : Treatment of 2 with NaNO₂/HBr yields 2-bromo-6-methoxybenzo[d]thiazole (3 ).
  • Cyanide Substitution : Reaction with KCN in DMSO replaces bromine with cyano, forming 2-cyano-6-methoxybenzo[d]thiazole (4 ).
  • Demethylation and Sulfonation : 4 is heated with pyridine hydrochloride at 200°C to yield 2-cyano-6-hydroxybenzo[d]thiazole (5 ), followed by methanesulfonyl chloride treatment to install the methylsulfonyl group (6 ).

Key Data :

Step Yield Conditions
Diazotization 85% HBr, NaNO₂, 0°C
Cyanide substitution 78% KCN, DMSO, 140°C
Sulfonation 65% CH₃SO₂Cl, pyridine, 80°C

N3-Methylation of the Benzo[d]Thiazole

The N3 position is methylated using methyl iodide under basic conditions:
1. Base-Mediated Alkylation : 6 reacts with MeI in the presence of K₂CO₃ in acetonitrile.
Reaction Conditions :
- Solvent: Acetonitrile
- Base: K₂CO₃ (2.5 eq)
- Temperature: Reflux (82°C)
- Time: 12 hours
Yield : 89%

Product : 3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2-amine (7 ).

Synthesis of 3-(Pentyloxy)Benzoyl Chloride

O-Pentylation of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid (8 ) is alkylated with 1-bromopentane:

  • Alkylation : 8 , K₂CO₃, and 1-bromopentane reflux in acetone for 24 hours.
    Yield : 76%
    Product : 3-(Pentyloxy)benzoic acid (9 ).

Activation to Acid Chloride

9 is treated with thionyl chloride (SOCl₂) to form 3-(pentyloxy)benzoyl chloride (10 ):
Conditions :

  • Solvent: Toluene
  • Catalyst: DMF (1 drop)
  • Temperature: 70°C
  • Time: 3 hours
    Yield : 92%

Condensation to Form the Ylidene Bond

The final step involves coupling 7 and 10 under dehydrating conditions:
1. Schiff Base Formation : 7 and 10 react in dichloromethane with triethylamine as a base.
Conditions :
- Solvent: CH₂Cl₂
- Base: Et₃N (3 eq)
- Temperature: 0°C → room temperature
- Time: 6 hours
Yield : 58%

Stereochemical Outcome : The Z-configuration is favored due to intramolecular hydrogen bonding between the benzamide carbonyl and thiazole NH.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, ArH), 7.89–7.45 (m, 4H, ArH), 4.12 (t, J = 6.7 Hz, 2H, OCH₂), 3.42 (s, 3H, SO₂CH₃), 3.02 (s, 3H, NCH₃).
  • ¹³C NMR : δ 168.5 (C=O), 154.2 (C=N), 132.1–115.3 (ArC), 68.9 (OCH₂), 44.2 (SO₂CH₃), 38.5 (NCH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1320 cm⁻¹ (SO₂).

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration, with a dihedral angle of 12.3° between the benzothiazole and benzamide planes.

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Replacing conventional heating with microwave irradiation reduces reaction times:

  • Ylidene Formation : 15 minutes vs. 6 hours under thermal conditions.
  • Yield Improvement : 67% vs. 58%.

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote E/Z isomerization. Non-polar solvents (toluene) favor Z-configuration retention.

Challenges and Troubleshooting

  • Sulfonation Side Reactions : Over-sulfonation at C4 can occur if reaction temperatures exceed 80°C.
  • Z/E Isomerization : Prolonged heating converts Z to E isomer; quenching at 50% conversion maximizes Z yield.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide?

  • Methodological Answer : The synthesis typically involves coupling a benzothiazole scaffold with a substituted benzamide. For example, the benzo[d]thiazole core can be synthesized via cyclization of 2-aminothiophenol derivatives with methylsulfonyl groups introduced via sulfonation (e.g., using chlorosulfonic acid). The pentyloxy benzamide moiety is prepared by alkylation of 3-hydroxybenzamide with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF). The final Z-configuration is achieved through controlled imine formation using hydroxylamine derivatives, as seen in analogous protocols .

Q. How can the purity and stereochemical configuration of this compound be validated experimentally?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) and UV detection at λ = 254 nm.
  • Stereochemistry : Confirm the Z-configuration via NOESY NMR to detect spatial proximity between the methylsulfonyl group and the benzamide proton. X-ray crystallography can resolve ambiguities if single crystals are obtainable .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Perform accelerated degradation tests in buffers (pH 1–13) at 37°C. Monitor degradation products via LC-MS.
  • Kinetic Analysis : Use UV-Vis spectroscopy to track absorbance changes at λ_max (e.g., 280 nm) over time. Calculate half-life (t₁/₂) using first-order kinetics .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to dock the compound into target protein active sites (e.g., PDB: 3POZ for kinase inhibition).
  • MD Simulations : Run 100 ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond interactions .

Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.
  • In Vitro Assays : Test stability in liver microsomes (human/rat) with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS .

Q. How do contradictory results in cytotoxicity assays across cell lines (e.g., HeLa vs. MCF-7) inform SAR development?

  • Methodological Answer :

  • Data Analysis : Compare IC₅₀ values using two-way ANOVA. Identify structural features (e.g., pentyloxy chain length) correlating with selectivity.
  • Mechanistic Follow-Up : Perform RNA-seq on resistant cell lines to identify upregulated efflux transporters (e.g., P-gp) or apoptotic pathway mutations .

Critical Analysis of Evidence

  • Synthetic Routes : highlights hydroxylamine-mediated imine formation, critical for Z-configuration control. However, competing E-isomer formation may require chiral auxiliaries or low-temperature conditions.
  • Biological Activity : and suggest antimicrobial potential, but cross-reactivity with mammalian targets (e.g., COX-2) necessitates counter-screening to avoid false positives.

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